![molecular formula C17H23NO4S B2929800 Methyl 2-((1-(4-isopropoxybenzoyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034421-93-5](/img/structure/B2929800.png)
Methyl 2-((1-(4-isopropoxybenzoyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
“Methyl 2-((1-(4-isopropoxybenzoyl)pyrrolidin-3-yl)thio)acetate” is a complex organic compound. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also seems to have an isopropoxybenzoyl group and a thioacetate group attached to the pyrrolidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The isopropoxybenzoyl and thioacetate groups could then be attached through subsequent reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring would likely contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The pyrrolidine ring might be involved in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Pharmacological Activity
Antihypertensive α-Blocking Agents : The synthesis of thiosemicarbazides, triazoles, and Schiff bases starting from similar thiol-containing compounds demonstrates the versatility of such molecules in creating potential antihypertensive medications with α-blocking activity. These synthesized compounds showed promising pharmacological activity with low toxicity in preliminary screenings (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Microwave-Assisted Synthesis : The application of microwave-assisted synthetic techniques to create novel pyrido[3,2-f][1,4]thiazepines, starting from related thioxo compounds, highlights the efficiency of modern synthetic methods. These methods provide better yields in shorter times, showcasing the potential for rapid development of new chemical entities (Faty, Youssef, & Ayman M. S. Youssef, 2011).
Antimicrobial Activities : Thiazoles and their fused derivatives, synthesized from similar carbonyl and thiol-containing compounds, displayed significant antimicrobial activity. This suggests the utility of such compounds in developing new antimicrobial agents, addressing the urgent need for novel antibiotics (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Novel Heterocyclic Compounds : The synthesis of benzothiazole derivatives and their evaluation for various biological activities, including antibacterial, antioxidant, and antitubercular effects, demonstrates the compound's potential in pharmaceutical research (Bhoi, Borad, Pithawala, & Patel, 2016).
Chemical Synthesis and Applications
Heterocyclic Synthesis : The creation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives from ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates highlights the compound's role in the synthesis of complex heterocycles, which are critical in drug development and other areas of chemical research (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Nematocidal Activity : Research on the chemical constituents of Ramaria stricta, including similar thiol-containing compounds, revealed compounds with nematocidal activity. This suggests potential applications in agricultural pest management (Wang, Ma, Kong, Xie, Zhou, Dai, Kalscheuer, Wu, & Zhao, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[1-(4-propan-2-yloxybenzoyl)pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-12(2)22-14-6-4-13(5-7-14)17(20)18-9-8-15(10-18)23-11-16(19)21-3/h4-7,12,15H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVGYIRFFGQFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(C2)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-(4-isopropoxybenzoyl)pyrrolidin-3-yl)thio)acetate |
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